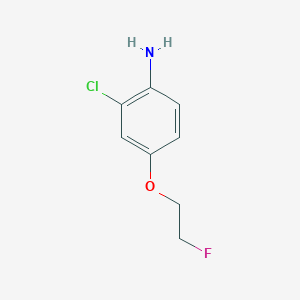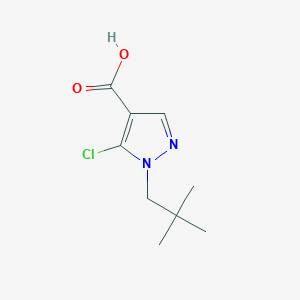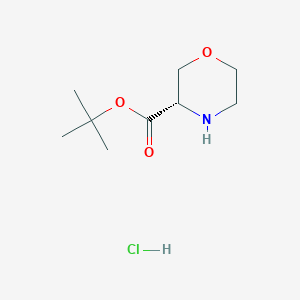
2-Chloro-4-(2-fluoroethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H9ClFNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position and a 2-fluoroethoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluoroethoxy)aniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 2-chloronitrobenzene.
Reduction: The nitro group in 2-chloronitrobenzene is reduced to form 2-chloroaniline.
Etherification: 2-Chloroaniline is then reacted with 2-fluoroethanol under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-chloro-4-(2-fluoroethoxy)nitrobenzene.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
2-Chloro-4-(2-fluoroethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2-fluoroethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroaniline: Lacks the 2-fluoroethoxy group, making it less versatile in certain reactions.
4-Fluoroaniline: Lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-4-nitroaniline: Contains a nitro group instead of the 2-fluoroethoxy group, leading to different chemical properties.
Propriétés
Formule moléculaire |
C8H9ClFNO |
|---|---|
Poids moléculaire |
189.61 g/mol |
Nom IUPAC |
2-chloro-4-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9ClFNO/c9-7-5-6(12-4-3-10)1-2-8(7)11/h1-2,5H,3-4,11H2 |
Clé InChI |
YENKMQGRIILCSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCF)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)


![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)
![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)


![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
